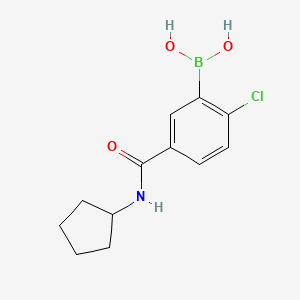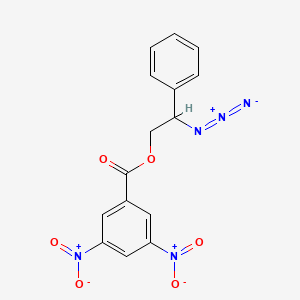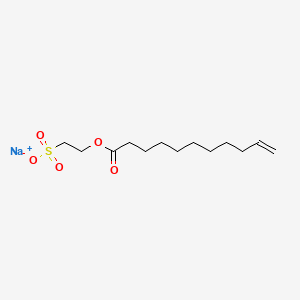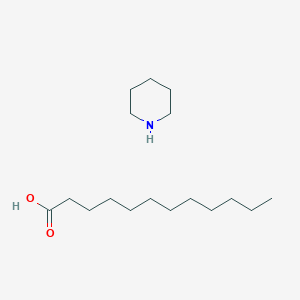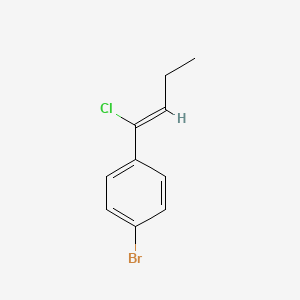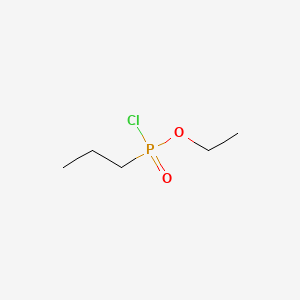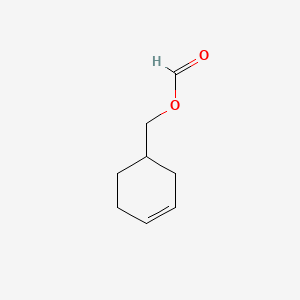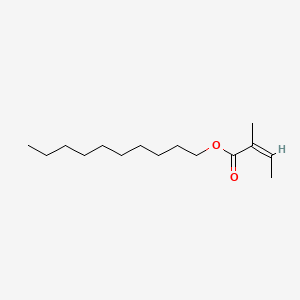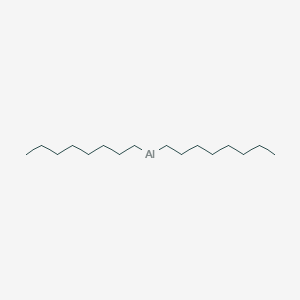
Hydrodioctylaluminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrodioctylaluminium is an organoaluminium compound with the molecular formula C16H35Al. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of aluminium bonded to two octyl groups and one hydrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrodioctylaluminium can be synthesized through the reaction of aluminium trichloride with dioctylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3C8H17MgCl→Al(C8H17)2H+2MgCl2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrodioctylaluminium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and octane.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxygen-rich environment.
Reduction: Often uses this compound in combination with other reducing agents like lithium aluminium hydride.
Substitution: Involves the use of various electrophiles under controlled temperatures.
Major Products Formed
Oxidation: Aluminium oxide and octane.
Reduction: Corresponding alcohols from ketones.
Substitution: Various substituted organoaluminium compounds.
Scientific Research Applications
Hydrodioctylaluminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of hydrodioctylaluminium involves its ability to donate electrons and form bonds with various substrates. The aluminium atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis, enabling the formation of complex molecules through various reaction pathways.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminium: Another organoaluminium compound with similar reactivity but different alkyl groups.
Diisobutylaluminium Hydride: Known for its use in selective reductions.
Trimethylaluminium: Used in the synthesis of various organic compounds.
Uniqueness
Hydrodioctylaluminium is unique due to its specific alkyl groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research.
Properties
CAS No. |
37167-65-0 |
|---|---|
Molecular Formula |
C16H34Al |
Molecular Weight |
253.42 g/mol |
InChI |
InChI=1S/2C8H17.Al/c2*1-3-5-7-8-6-4-2;/h2*1,3-8H2,2H3; |
InChI Key |
RYFHUGPCQBOJBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Al]CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethyl-1-oxaspiro[4.5]decane](/img/structure/B12647838.png)



